N-cyclohexyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide
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Overview
Description
N-cyclohexyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, pressure, and reagent concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels . This activation can lead to various physiological effects, such as inducing BDNF-like neurite growth and neuroprotection in cultured neurons .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-cyclohexyl-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]acetamide
- N-cyclohexyl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide
Uniqueness
N-cyclohexyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide is unique due to its specific molecular structure, which imparts distinct biological activities. Its ability to selectively activate certain ion channels sets it apart from other piperazine derivatives, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-cyclohexyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-16-7-6-10-19(17(16)2)23-13-11-22(12-14-23)15-20(24)21-18-8-4-3-5-9-18/h6-7,10,18H,3-5,8-9,11-15H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWAUHVAFRARAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NC3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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